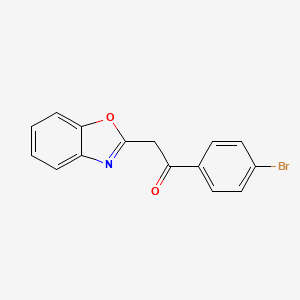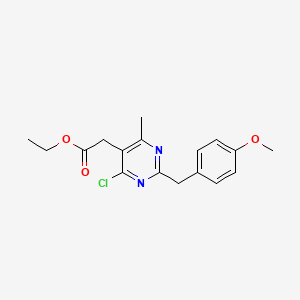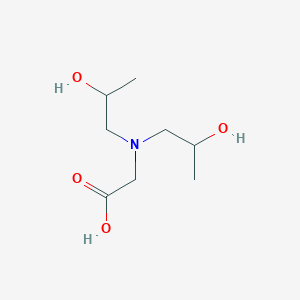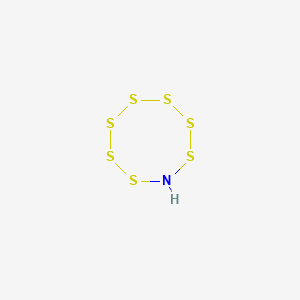![molecular formula C15H13N3O3S B12122073 Ethyl 2-(4-methylphenyl)-7-oxo-[1,2,4]triazolo[5,1-b][1,3]thiazine-5-carboxylate](/img/structure/B12122073.png)
Ethyl 2-(4-methylphenyl)-7-oxo-[1,2,4]triazolo[5,1-b][1,3]thiazine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-methylphenyl)-7-oxo-[1,2,4]triazolo[5,1-b][1,3]thiazine-5-carboxylate is a heterocyclic compound that belongs to the class of triazolothiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiazine ring, makes it an interesting subject for research and development in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methylphenyl)-7-oxo-[1,2,4]triazolo[5,1-b][1,3]thiazine-5-carboxylate typically involves the reaction of 1,2,4-triazole-5-thiones with dimethyl acetylene dicarboxylate in the presence of a suitable solvent such as toluene under reflux conditions . This reaction leads to the formation of the desired triazolothiazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation to facilitate the reaction, as this method has been shown to be efficient and eco-friendly . The use of microwave irradiation can significantly reduce reaction times and improve yields, making it a viable option for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-methylphenyl)-7-oxo-[1,2,4]triazolo[5,1-b][1,3]thiazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole or thiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazolothiazines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 2-(4-methylphenyl)-7-oxo-[1,2,4]triazolo[5,1-b][1,3]thiazine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-methylphenyl)-7-oxo-[1,2,4]triazolo[5,1-b][1,3]thiazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as JAK1 and JAK2, which play a crucial role in various signaling pathways . By inhibiting these enzymes, the compound can modulate immune responses and reduce inflammation.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-methylphenyl)-7-oxo-[1,2,4]triazolo[5,1-b][1,3]thiazine-5-carboxylate can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds also contain a triazole ring fused with another heterocycle and exhibit similar biological activities.
1,2,4-Triazolo[3,4-b][1,3]benzoxazoles: These compounds have a similar structure and are known for their antimicrobial properties.
The uniqueness of this compound lies in its specific combination of a triazole and thiazine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H13N3O3S |
|---|---|
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
ethyl 2-(4-methylphenyl)-7-oxo-[1,2,4]triazolo[5,1-b][1,3]thiazine-5-carboxylate |
InChI |
InChI=1S/C15H13N3O3S/c1-3-21-14(20)11-8-12(19)18-15(22-11)16-13(17-18)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Clé InChI |
JLUKKVXYZRZODR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=O)N2C(=NC(=N2)C3=CC=C(C=C3)C)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.1]hept-5-ene-2,3-diamine](/img/structure/B12122002.png)





![Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]-](/img/structure/B12122020.png)
![4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12122026.png)
![N-(2,4-dimethylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12122027.png)


![(5Z)-5-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12122036.png)
![(5Z)-5-(2,4-dimethoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12122038.png)
